Ethyl 2-bromo-3-oxobutanoate
Description
Significance of α-Halo-β-Ketoesters as Synthetic Intermediates
The importance of α-halo-β-ketoesters stems from their bifunctional nature, possessing two key electrophilic sites: the carbon bearing the halogen and the carbonyl carbon. researchgate.netmdpi.com This dual reactivity allows for a wide range of chemical transformations, making them pivotal precursors in the construction of complex molecular architectures. researchgate.netmdpi.com
Versatility as Building Blocks for Complex Molecules
α-Halo-β-ketoesters are recognized as versatile building blocks for the synthesis of a diverse array of organic molecules. mdpi.comrsc.org Their ability to react with various nucleophiles enables the introduction of different functional groups, leading to the formation of more intricate structures. smolecule.com They are particularly instrumental in the synthesis of heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, many of which exhibit significant biological activity. researchgate.netmdpi.com The reactivity of these compounds has been harnessed to produce key intermediates for several commercially important pharmaceutical compounds. mdpi.com
The general structure of α-halo-β-ketoesters allows for their participation in various synthetic strategies. For instance, they can be used in the synthesis of furans through condensation reactions with β-ketoesters. nih.gov Furthermore, their reaction with amines can lead to the formation of pyrroles, another important class of heterocyclic compounds. wikipedia.org
Role in Carbon-Carbon Bond Formation
A crucial application of α-halo-β-ketoesters lies in their ability to facilitate the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The α-carbon, being activated by both the adjacent carbonyl and ester groups, is susceptible to nucleophilic attack, leading to alkylation reactions. libretexts.orgmasterorganicchemistry.com
One of the most notable reactions involving α-halo-β-ketoesters is the Reformatsky reaction . In this reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgiitk.ac.in The organozinc reagent, often called a 'Reformatsky enolate', is prepared by the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org These enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired reactions with the ester group. wikipedia.orglibretexts.org The reaction was first reported by Sergey Reformatsky in 1887. iitk.ac.in
The general mechanism involves the formation of a zinc enolate, which then adds to the carbonyl group of the aldehyde or ketone. iitk.ac.inlibretexts.org Subsequent acidic workup yields the β-hydroxy ester. libretexts.org This reaction is highly versatile and can be used to synthesize a variety of β-hydroxy esters, which are themselves valuable intermediates for further transformations. iitk.ac.in
Overview of Ethyl 2-Bromo-3-oxobutanoate as a Model Compound
This compound, also known as ethyl α-bromoacetoacetate, serves as an excellent model compound for illustrating the properties and reactivity of α-halo-β-ketoesters. ambeed.com Its well-defined structure and predictable reactivity have made it a staple reagent in synthetic organic chemistry.
Structural Features and Reactivity Principles
This compound possesses the molecular formula C₆H₉BrO₃. nih.gov Its structure features a four-carbon butanoate chain with a bromine atom at the second position (α-carbon) and a ketone group at the third position (β-carbon). smolecule.com The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. nih.govchemshuttle.com
This inherent reactivity allows this compound to act as an effective alkylating agent. smolecule.com The α-hydrogens in the parent compound, ethyl 3-oxobutanoate, are acidic due to the presence of two flanking carbonyl groups, facilitating the formation of an enolate ion which can then be alkylated. libretexts.orgmasterorganicchemistry.com The introduction of the bromine atom at the α-position further activates the molecule for various transformations.
The reactivity of this compound is not limited to the α-carbon. The ketone and ester functionalities can also participate in a range of chemical reactions, providing multiple avenues for molecular modification. smolecule.com For example, the ketone group can undergo reduction or participate in condensation reactions. smolecule.com
Historical Context of its Application in Organic Chemistry
This compound has a long history of use in organic synthesis. It has been a key reactant in the Hantzsch pyridine (B92270) synthesis , a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate) to produce a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.org This dihydropyridine can then be oxidized to form the corresponding pyridine derivative. wikipedia.org this compound can be utilized as a reactive starting material in variations of this synthesis.
Furthermore, this compound has been employed in the synthesis of various heterocyclic systems. For example, its reaction with benzoylacetonitriles in the presence of a base can lead to the formation of furan (B31954) derivatives. tubitak.gov.tr It has also been used as a synthon for the preparation of novel 1,4-benzoxazines and pyrrol-2-ones. yu.edu.jo
The compound's utility extends to dynamic kinetic resolution processes, where it can be used as a racemic electrophile in asymmetric cross-benzoin reactions to generate highly functionalized and stereochemically rich molecules. nih.govacs.orgbeilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKQTAWMMZMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Bromo 3 Oxobutanoate
Direct α-Bromination of β-Keto Esters
Direct α-bromination is the most common and straightforward approach for synthesizing Ethyl 2-bromo-3-oxobutanoate. The reaction involves the treatment of Ethyl acetoacetate (B1235776) with an electrophilic bromine source, which substitutes a proton on the central methylene (B1212753) group with a bromine atom. Research in this area has concentrated on the use of milder brominating agents and the development of catalytic systems to control the reaction's regioselectivity and prevent the formation of dibrominated byproducts.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination due to its solid, crystalline nature, which makes it easier and safer to handle than liquid bromine. It provides a low concentration of electrophilic bromine, which helps in achieving selective monobromination.
To improve the efficiency and selectivity of NBS-mediated bromination, various catalysts have been explored. Acidic and basic catalysts can facilitate the formation of the enol or enolate form of the β-keto ester, which is the active nucleophile in the reaction.
One study systematically investigated the effect of different catalysts on the α-bromination of Ethyl acetoacetate with NBS in dichloromethane (B109758) (CH₂Cl₂). The results demonstrated that the choice of catalyst significantly impacts the reaction's efficiency. Among the catalysts tested—triethylamine (Et₃N), ammonium (B1175870) acetate (B1210297) (NH₄OAc), magnesium perchlorate (B79767) (Mg(ClO₄)₂), and p-toluenesulfonic acid (p-TsOH)—p-TsOH was identified as the most effective. asianpubs.org In the presence of a catalytic amount of p-TsOH, the reaction proceeded to completion in a significantly shorter time (15 minutes) and produced a high yield (92%) of the desired this compound. asianpubs.org In contrast, the uncatalyzed reaction was much slower, yielding only 25% of the product after 12 hours. asianpubs.org
| Entry | Catalyst | Time | Yield (%) |
|---|---|---|---|
| 1 | None | 12 h | 25 |
| 2 | Et₃N | 8 h | 45 |
| 3 | NH₄OAc | 6 h | 65 |
| 4 | Mg(ClO₄)₂ | 10 h | Trace |
| 5 | p-TsOH | 15 min | 92 |
Data sourced from Fang et al., 2011. asianpubs.org
The choice of solvent plays a critical role in the optimization of NBS-mediated bromination. Solvents can influence the reaction rate, yield, and selectivity by affecting the solubility of reagents and the stability of intermediates. Dichloromethane (CH₂Cl₂) and ethanol (B145695) (EtOH) are commonly employed solvents. asianpubs.orgacs.org For instance, the use of CH₂Cl₂ in the presence of a p-TsOH catalyst provides high yields at room temperature. asianpubs.org
In some cases, solvent-free conditions have been developed to create more environmentally friendly protocols. One such method involves the simple trituration (grinding) of liquid Ethyl acetoacetate with solid NBS at room temperature. This solvent-free approach results in a high-yield conversion to this compound, with the only byproduct being succinimide, which can be easily removed by washing with water. organic-chemistry.org
Further optimization can be achieved through the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while maintaining high yields. For the α-bromination of carbonyl compounds with NBS, microwave irradiation in the presence of a catalyst like p-toluenesulfonic acid (PTSA) has proven highly efficient. prepchem.com
The mechanism of α-bromination of β-keto esters is generally understood to proceed through an enol or enolate intermediate. In the presence of an acid catalyst, such as p-TsOH, the keto form of Ethyl acetoacetate is in equilibrium with its more nucleophilic enol tautomer. prepchem.commdpi.com The enol's electron-rich double bond then attacks the electrophilic bromine atom of NBS. mdpi.com The NBS, activated by the acid catalyst, releases a bromonium ion (Br⁺) or its equivalent. mdpi.com This is followed by the deprotonation of the intermediate to regenerate the catalyst and yield the final α-brominated product. The key to achieving monobromination is to use a controlled amount of the brominating agent (typically 1.05-1.2 equivalents) to prevent further reaction at the α-position. asianpubs.org
Alternative Brominating Agents and Their Efficacy (e.g., Bromodimethylsulfonium Bromide)
While NBS is a highly effective reagent, other brominating agents have been developed for the α-bromination of β-keto esters. One notable alternative is Bromodimethylsulfonium Bromide (BDMS). organic-chemistry.org BDMS is an easily handled, crystalline solid that serves as a mild and highly regioselective reagent for the α-monobromination of compounds with active methylene groups. organic-chemistry.org
The reaction of β-keto esters with BDMS proceeds efficiently at temperatures ranging from 0–5 °C to room temperature, providing excellent yields of the monobrominated products. A significant advantage of using BDMS is that the reaction often does not require an additional catalyst, such as a Lewis acid or a base. organic-chemistry.org Furthermore, the workup is typically straightforward, and chromatographic purification is often unnecessary. organic-chemistry.org These features make BDMS a valuable and practical alternative to other bromine sources, including molecular bromine, which is more hazardous. organic-chemistry.org
Indirect Synthetic Routes
The synthesis of this compound is overwhelmingly dominated by direct α-bromination methodologies. The high efficiency, atom economy, and operational simplicity of reacting Ethyl acetoacetate with an electrophilic bromine source like NBS or BDMS make it the most practical and widely documented approach. Consequently, dedicated multi-step "indirect" synthetic routes for this specific compound are not prominently featured in the scientific literature as viable alternatives. General synthetic strategies for creating β-keto esters, such as the Claisen condensation, could theoretically be adapted, but these would add unnecessary complexity compared to the direct bromination of a readily available starting material.
Transformations from Related Halogenated Precursors
The synthesis of this compound can be achieved by modifying other halogenated molecules. These methods are advantageous when the starting halogenated materials are more readily accessible or offer a strategic pathway to the desired product. Key transformations include halogen exchange reactions and selective dehalogenation.
Halogen Exchange Reactions
A prominent method in this category is the transformation of an α-chloro-β-keto ester, such as ethyl 2-chloro-3-oxobutanoate, into its bromo-analogue. This is typically accomplished through a Finkelstein-type reaction, where a halide on an alkyl group is swapped for another. The reaction involves treating the chloro-precursor with an alkali metal bromide salt, like sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. The equilibrium is driven towards the product by the precipitation of the less soluble sodium or lithium chloride from the reaction mixture. societechimiquedefrance.fr
While direct literature on the halogen exchange for ethyl 2-chloro-3-oxobutanoate is sparse, the principle is well-established for α-halo ketones and esters. societechimiquedefrance.fr The success of this reaction is contingent on factors like the choice of solvent, temperature, and the specific metal bromide used.
Table 1: Hypothetical Halogen Exchange Reaction Conditions
| Precursor | Reagent | Solvent | Driving Force | Product |
| Ethyl 2-chloro-3-oxobutanoate | Sodium Bromide | Acetone | Precipitation of Sodium Chloride | This compound |
| Ethyl 2-chloro-3-oxobutanoate | Lithium Bromide | Acetonitrile | Formation of stable Lithium Chloride | This compound |
Selective Dehalogenation
Another potential, though less common, route involves the selective removal of a bromine atom from a polyhalogenated precursor. For instance, the selective mono-dehalogenation of ethyl 2,2-dibromo-3-oxobutanoate could yield the target compound. This transformation requires a reducing agent that can be precisely controlled to remove only one bromine atom. Various reagents have been studied for such selective reductions, including specific phosphines or controlled-potential electrolysis. The challenge lies in preventing over-reduction to the non-halogenated ethyl 3-oxobutanoate.
Multi-step Convergent Syntheses
In a theoretical convergent route, two key fragments could be prepared independently and then coupled. A plausible disconnection breaks the molecule into an acetyl synthon and an ethyl bromoacetate (B1195939) synthon.
Fragment 1: Acetyl Donor An activated acetyl derivative, such as acetyl chloride or acetic anhydride, would serve as the electrophilic component.
Fragment 2: Bromoacetate Enolate Equivalent Ethyl bromoacetate would serve as the nucleophilic precursor. To facilitate the reaction, it must be converted into its enolate form using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to prevent self-condensation. wikipedia.org
The synthesis would proceed by the slow addition of the acetyl donor (Fragment 1) to the pre-formed enolate of ethyl bromoacetate (Fragment 2). This nucleophilic acyl substitution reaction forms the carbon-carbon bond between C2 and C3 of the target molecule. uomustansiriyah.edu.iqlibretexts.org This "crossed" or "mixed" Claisen condensation can be synthetically useful, particularly when one of the ester partners, in this case, the bromoacetate, is fully deprotonated by a strong base before the introduction of the second, non-enolizable electrophile (acetyl chloride). organic-chemistry.org
Table 2: Plausible Multi-step Convergent Synthesis via Crossed-Claisen Condensation
| Step | Reactant 1 (Fragment) | Reactant 2 (Fragment) | Key Reagents | Intermediate/Product | Reaction Type |
| 1 | Ethyl bromoacetate | - | Lithium diisopropylamide (LDA), THF, -78°C | Lithium enolate of ethyl bromoacetate | Enolate Formation |
| 2 | Lithium enolate of ethyl bromoacetate | Acetyl chloride | THF, -78°C to room temp. | Tetrahedral intermediate | Nucleophilic Acyl Addition |
| 3 | Tetrahedral intermediate | - | Workup (e.g., aq. NH4Cl) | This compound | Elimination of LiCl |
This approach offers a high degree of control by preparing the nucleophilic and electrophilic components separately before the key bond-forming step, a hallmark of convergent synthesis. nih.gov While the direct bromination of ethyl acetoacetate remains a more common linear approach, these advanced methodologies provide alternative and potentially more adaptable strategies for synthesizing this compound and its analogues. organic-chemistry.orgorganic-chemistry.org
Reaction Mechanisms and Pathways Involving Ethyl 2 Bromo 3 Oxobutanoate
Nucleophilic Substitution Reactions (SN2)
One of the most fundamental reactions involving ethyl 2-bromo-3-oxobutanoate is the nucleophilic substitution at the α-carbon. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. pressbooks.pubmasterorganicchemistry.com
In an SN2 reaction, the efficiency of the substitution is heavily dependent on the ability of the substituent to depart from the carbon atom, a property known as leaving group ability. Good leaving groups are typically weak bases, as they are stable on their own. masterorganicchemistry.com The bromide ion (Br⁻) is the conjugate base of a strong acid (hydrobromic acid, HBr), making it a weak base and consequently a good leaving group. masterorganicchemistry.com
The reactivity of the bromine atom in this compound is further enhanced by the presence of the adjacent carbonyl group of the ketone. libretexts.org This α-carbonyl group stabilizes the transition state of the SN2 reaction. As the nucleophile forms a new bond and the carbon-bromine bond begins to break, the developing electron density can be delocalized into the π-system of the carbonyl group. This stabilization lowers the activation energy of the reaction, making α-bromo ketones and esters particularly reactive towards SN2 displacement compared to simple alkyl halides. libretexts.orgyoutube.com
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Ability |
|---|---|---|---|
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Good |
| Cl⁻ (Chloride) | HCl | -7 | Moderate |
| HO⁻ (Hydroxide) | H₂O | 15.7 | Poor |
While the bromine atom can be directly displaced, a more common pathway involves the initial formation of an enolate anion, which then acts as a nucleophile. pressbooks.pub
The hydrogen atom at the α-position (C2), situated between the two carbonyl groups (ketone and ester), is significantly acidic. libretexts.org This increased acidity is due to the ability of both carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance. When a base removes the α-proton, the negative charge is delocalized onto both the oxygen atom of the ketone and the oxygen atom of the ester, creating a highly stable, resonance-stabilized enolate anion. masterorganicchemistry.com182.160.97 Common bases used for this deprotonation include sodium ethoxide or the stronger, sterically hindered base lithium diisopropylamide (LDA), which can form the enolate completely and irreversibly. libretexts.orglumenlearning.com
The resonance stabilization distributes the negative charge over several atoms, making the enolate a "soft" nucleophile that is less basic but still highly reactive towards suitable electrophiles. masterorganicchemistry.com
The formation of the enolate anion results in a planar, sp²-hybridized carbon at the α-position. masterorganicchemistry.com When this planar enolate reacts with an electrophile, such as an alkyl halide, the electrophile can approach from either face of the plane. libretexts.org
If the α-carbon of the starting material is not a stereocenter and the alkylation reaction creates a new stereocenter, the product will typically be a racemic mixture (an equal mixture of both enantiomers). This is because the attack from either face of the planar enolate is equally probable, leading to a lack of stereochemical control. libretexts.org The SN2 reaction itself proceeds with a defined stereochemistry (inversion of configuration), but this applies to the electrophile being attacked, not the nucleophilic enolate. masterorganicchemistry.com Achieving stereoselectivity in enolate alkylations generally requires the use of chiral auxiliaries or catalysts, which are beyond the fundamental mechanism.
Alkylation of Enolate Anions Derived from this compound
Reformatsky Reaction and its Analogues
The Reformatsky reaction is a key transformation for α-halo esters, providing a method to form carbon-carbon bonds by reacting with aldehydes or ketones. wikipedia.orglibretexts.org This reaction utilizes zinc metal to generate a specific type of organometallic nucleophile. nrochemistry.com
In the Reformatsky reaction, zinc metal undergoes an oxidative addition by inserting into the carbon-bromine bond of this compound. wikipedia.orglibretexts.org This process forms an organozinc reagent, commonly referred to as a Reformatsky enolate or a zinc enolate. wikipedia.orgnrochemistry.com These reagents are less reactive and less basic than their lithium enolate or Grignard reagent counterparts. wikipedia.orglibretexts.org This moderated reactivity is advantageous as it prevents unwanted side reactions, such as nucleophilic addition to the ester group of another molecule. wikipedia.orglibretexts.org
The structure of Reformatsky reagents has been studied, and in the solid state, they often exist as cyclic, eight-membered dimers. wikipedia.orglibretexts.org The zinc atom is bonded to both the α-carbon and the enolate oxygen, giving it both organometallic and enolate character. wikipedia.org
Once formed, the Reformatsky enolate is a potent carbon-based nucleophile. It readily adds to the electrophilic carbonyl carbon of aldehydes or ketones. nrochemistry.comorganic-chemistry.org The reaction typically proceeds through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.orglibretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester, completing the carbon-carbon bond formation. wikipedia.orglibretexts.org
| Compound Name |
|---|
| This compound |
| Hydrobromic acid |
| Lithium diisopropylamide (LDA) |
| Sodium ethoxide |
| Zinc |
Formation and Reactivity of Organozinc Reagents (Reformatsky Enolates)
Mechanism of Zinc Insertion and Enolate Dimerization
The initial step in the Reformatsky reaction involving this compound is the oxidative addition of zinc metal into the carbon-bromine bond. wikipedia.orglibretexts.org This insertion forms an organozinc intermediate, commonly referred to as a Reformatsky reagent or a zinc enolate. libretexts.orgnrochemistry.com This process is analogous to the formation of Grignard reagents. organic-chemistry.org The resulting organozinc compound is not a simple monomeric species in solution or the solid state. Instead, it dimerizes to form a more stable structure. wikipedia.orglibretexts.org
Crystallographic studies of similar Reformatsky reagents, such as ethyl bromozincacetate, reveal that they form cyclic eight-membered dimers in the solid state. wikipedia.orglibretexts.org In these dimeric structures, the zinc atoms are simultaneously bonded to both carbon and oxygen, giving them a distinct organometallic character. wikipedia.org For the dimer of the THF complex of ethyl bromozincacetate, the eight-membered ring adopts a tub-shaped conformation. libretexts.org This dimerization and rearrangement process results in the formation of two zinc enolates, which are the active nucleophilic species in the subsequent reaction steps. wikipedia.orglibretexts.orgnrochemistry.com The formation of this specific enolate is crucial as it is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like nucleophilic addition to the ester group of another molecule. libretexts.org
Coordination Chemistry in Reformatsky Reaction Transition States
Following the formation of the zinc enolate dimer, the next stage of the Reformatsky reaction is the nucleophilic addition to a carbonyl compound, such as an aldehyde or ketone. The reaction proceeds through a highly organized transition state. The oxygen atom of the carbonyl electrophile coordinates to one of the zinc atoms in the dimeric enolate structure. wikipedia.orglibretexts.org This coordination brings the reacting partners into proximity and activates the carbonyl group for nucleophilic attack.
The most widely accepted model for this step involves a six-membered, chair-like transition state. wikipedia.orglibretexts.orgnrochemistry.com In this arrangement, the zinc atom is coordinated to both the oxygen of the enolate and the oxygen of the carbonyl compound. A rearrangement occurs where the zinc atom transfers to the carbonyl oxygen, and a new carbon-carbon bond is formed between the α-carbon of the ester and the carbonyl carbon. wikipedia.orglibretexts.org The stereochemistry of this transition state is critical in determining the diastereoselectivity of the reaction, particularly in asymmetric variants. After the C-C bond is formed, an acid workup is performed to protonate the resulting zinc alkoxide, which removes the zinc salts and yields the final β-hydroxyester product. wikipedia.orgnrochemistry.com
Scope and Limitations in Carbonyl Condensation
The Reformatsky reaction, utilizing reagents derived from compounds like this compound, offers a broad scope for carbon-carbon bond formation under neutral conditions. beilstein-journals.org A key advantage is that the zinc enolates are relatively mild and less basic compared to lithium enolates or Grignard reagents, which allows for excellent functional group tolerance and prevents competitive proton transfer reactions. libretexts.orgorganic-chemistry.org
The primary application involves the condensation with aldehydes and ketones to produce β-hydroxyesters. theaic.orgsemanticscholar.org The reaction is particularly effective with highly substituted ketone substrates. nrochemistry.com The scope of electrophiles is not limited to aldehydes and ketones; the reaction has been successfully extended to include imines (the aza-Reformatsky reaction), nitriles (the Blaise reaction), acid chlorides, and nitrones. wikipedia.orgresearchgate.net Furthermore, while zinc is the traditional metal, other metals and metal salts such as magnesium, iron, cobalt, indium, samarium(II) iodide, and chromium(II) chloride have also been employed, expanding the reaction's versatility. wikipedia.org
Despite its broad scope, the Reformatsky reaction has limitations. A major drawback is the frequent necessity for stoichiometric amounts of metal. researchgate.net Historically, the reaction, especially under heterogeneous conditions, has been associated with lower yields and stereoselectivities when compared to modern base-catalyzed aldol (B89426) condensations. beilstein-journals.org Achieving high levels of stereocontrol can be challenging without the use of specialized chiral auxiliaries or ligands. researchgate.net
Table 1: Scope of Electrophiles in Reformatsky Reactions
| Electrophile Class | Product Type | Reference |
|---|---|---|
| Aldehydes | β-Hydroxyester | theaic.org |
| Ketones | β-Hydroxyester | theaic.org |
| Imines | β-Aminoester | researchgate.net |
| Nitriles | β-Enaminoester / β-Ketoester | wikipedia.org |
| Acid Chlorides | β-Ketoester | wikipedia.org |
| Nitrones | β-(N-hydroxyamino)ester | wikipedia.org |
Asymmetric Reformatsky Reactions for Chiral β-Hydroxyesters
A significant advancement in the Reformatsky reaction has been the development of asymmetric methods to synthesize chiral β-hydroxyesters with high levels of enantioselectivity or diastereoselectivity. researchgate.net These approaches are crucial for the synthesis of pharmaceuticals and complex natural products where specific stereoisomers are required. theaic.org Two primary strategies are employed: the use of chiral auxiliaries and the application of chiral ligands.
In diastereoselective approaches, a chiral auxiliary is covalently attached to either the enolate or the electrophile. For instance, highly diastereoselective reactions have been achieved using isatin-derived chiral N-sulfinyl ketimines as the electrophile. theaic.org The stereochemical outcome is often rationalized by a six-membered transition state where the bulky groups of the chiral auxiliary direct the incoming nucleophile to one face of the imine, minimizing steric repulsion. beilstein-journals.orgnih.gov
In enantioselective methods, a chiral ligand is added to the reaction mixture to coordinate with the zinc metal, creating a chiral environment around the reactive center. Various ligands, such as chiral amino alcohols, BINOL derivatives, and chiral amides derived from natural products like (+)-norephedrine, have been successfully utilized. beilstein-journals.orgnih.gov For example, the reaction between aldehydes and ethyl bromoacetate (B1195939) can be rendered enantioselective by the addition of a chiral amide ligand, producing β-hydroxyesters with moderate to good enantiomeric excess. theaic.org The choice of ligand, solvent, and temperature can significantly influence the yield and stereoselectivity of the transformation. beilstein-journals.org
Table 2: Examples of Chiral Ligands/Auxiliaries in Asymmetric Reformatsky Reactions
| Ligand/Auxiliary Type | Metal | Electrophile | Stereoselectivity Achieved | Reference |
|---|---|---|---|---|
| Chiral Amide Ligand | Et₂Zn | Benzaldehydes | 45-67% ee | theaic.org |
| Chiral N-Sulfinyl Ketimine | Zn-CuCl | Ethyl Bromoacetate | >98% de | theaic.orgnih.gov |
| Chiral 1,2-Amino Alcohol | Zn | Aldehydes | Good enantiomeric excess | nih.gov |
| Chiral Diarylprolinol Ligand | ZnMe₂ | Cyclic Imines | High ee | nih.gov |
Condensation Reactions
Knoevenagel Condensation and Derivatives
This compound is not directly used in the Knoevenagel condensation; rather, it serves as a direct precursor to ethyl acetoacetate (B1235776) (EAA), a classic substrate for this reaction. Through a dehalogenation process, the bromine atom at the α-position can be removed to yield EAA.
Ethyl acetoacetate is classified as an "active methylene (B1212753) compound." wordpress.com The methylene group (—CH₂—) is positioned between two carbonyl groups (a ketone and an ester). This unique structural feature makes the methylene protons significantly acidic. wordpress.com When a base is introduced, one of these protons is readily abstracted to form a resonance-stabilized carbanion (enolate). The negative charge is delocalized over both carbonyl oxygen atoms, making the enolate a stable yet potent nucleophile. wordpress.com
In the Knoevenagel condensation, this nucleophilic enolate derived from ethyl acetoacetate attacks an electrophilic carbonyl carbon of an aldehyde or ketone. wordpress.comnih.gov This is followed by a dehydration step, typically under the reaction conditions, to yield a stable α,β-unsaturated product. wordpress.com The reaction is a versatile method for C-C bond formation and is widely used to synthesize a variety of substituted alkenes and heterocyclic compounds. researchgate.net Therefore, this compound is synthetically valuable as a starting material that provides access to the active methylene compound, ethyl acetoacetate, for use in Knoevenagel and related condensation reactions.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction used to prepare dihydropyridine (B1217469) derivatives, which can subsequently be oxidized to form the corresponding pyridine ring system. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This compound can function as the β-ketoester component in this synthesis.
The Hantzsch synthesis is a prime example of a one-pot multicomponent reaction, where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. This approach offers significant advantages in terms of efficiency and atom economy. The initial product is a 1,4-dihydropyridine (B1200194), also known as a Hantzsch ester. These compounds are valuable in their own right, with some derivatives being used as calcium channel blockers. The dihydropyridine ring can then be aromatized in a subsequent step to yield the corresponding pyridine derivative, with the driving force being the formation of a stable aromatic system.
While several pathways for the Hantzsch synthesis have been proposed, a widely accepted mechanism involves the formation and subsequent reaction of two key intermediates.
Formation of an α,β-Unsaturated Carbonyl Intermediate (Chalcone-type): One equivalent of the β-ketoester (this compound) reacts with the aldehyde via a Knoevenagel condensation to form an α,β-unsaturated ketoester. This intermediate is sometimes referred to as a chalcone (B49325).
Formation of an Enamine Intermediate: The second equivalent of the β-ketoester reacts with the nitrogen source (e.g., ammonia) to form an enamine.
Michael Addition and Cyclization: The enamine then acts as a nucleophile in a Michael addition reaction, attacking the β-position of the α,β-unsaturated carbonyl intermediate. This is often the rate-determining step. Following the Michael addition, the molecule undergoes cyclization and dehydration to form the final 1,4-dihydropyridine ring.
| Intermediate | Formation Pathway | Role in Hantzsch Synthesis |
|---|---|---|
| α,β-Unsaturated Carbonyl (Chalcone) | Knoevenagel condensation of aldehyde and one equivalent of β-ketoester. | Acts as the electrophile (Michael acceptor) in the key C-C bond-forming step. |
| Enamine | Condensation of ammonia and a second equivalent of β-ketoester. | Acts as the nucleophile (Michael donor) that attacks the chalcone intermediate. |
Significant research has focused on making the Hantzsch synthesis more environmentally friendly.
Aqueous Micelles: Performing the reaction in water, often with the aid of surfactants to form micelles, has been shown to be an efficient and green approach. One-pot syntheses in aqueous micellar media can provide excellent yields of the target products in short reaction times at room temperature.
Deep Eutectic Solvents (DESs): DESs have been successfully employed in the Hantzsch synthesis, where they can act as both the solvent and the catalyst. nih.govresearchgate.net This dual role, combined with their low cost, biodegradability, and reusability, makes them an attractive alternative to traditional organic solvents. researchgate.net The DES can activate the reactants through hydrogen bonding interactions. nih.govresearchgate.net
Solvent-Free and Other Approaches: The reaction has also been demonstrated to proceed efficiently under solvent-free conditions, sometimes catalyzed by reagents like ceric ammonium nitrate (B79036) (CAN), which offers advantages of simple workup and good yields.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. researchgate.netresearchgate.net These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. researchgate.net Given the presence of a bromine atom, this compound could potentially participate as an electrophilic partner in such reactions. However, based on the available search results, specific examples or detailed studies of this compound undergoing transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings have not been documented.
Cyclization and Heterocycle Formation
The structural motifs within this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide or a related compound like thiourea (B124793). This compound, as an α-bromoketone, is an ideal substrate for this transformation.
The mechanism proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide onto the carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. This reaction provides a direct and efficient pathway to highly functionalized thiazole derivatives.
This compound can be a precursor for building blocks used in the synthesis of pyridine rings, particularly through reactions that utilize its β-ketoester functionality.
Hantzsch Pyridine Synthesis : The traditional Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The reaction first produces a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. wikipedia.org While ethyl acetoacetate is the classic β-ketoester used, the bromo-derivative could be incorporated to produce pyridines with further functional handles. The mechanism involves the formation of an enamine from one equivalent of the ketoester and ammonia, and a chalcone-like intermediate from the other equivalent and the aldehyde, which then combine via a Michael addition and subsequent cyclization. researchgate.net
Guareschi-Thorpe Synthesis : This reaction synthesizes 2-pyridones from the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. quimicaorganica.org The β-ketoester moiety of this compound fits the requirement for the 1,3-dicarbonyl component. This synthesis provides a route to highly substituted hydroxy-cyanopyridines. rsc.orgnih.gov The reaction proceeds through a series of condensation and cyclization steps, driven by the reactivity of the dicarbonyl compound and the cyanoacetamide. nih.gov
The reactivity of this compound and its derivatives extends to the formation of other important heterocyclic systems. Research has shown that derivatives such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate can serve as key synthons for preparing novel 1,4-benzoxazines and pyrrol-2-ones. yu.edu.jo
The synthesis of 1,4-benzoxazine derivatives can be achieved through the reaction of such synthons with substituted aminophenols, where the reaction sequence involves nucleophilic substitution followed by an intramolecular cyclization. Similarly, reaction with primary amines or anilines can lead to the formation of 4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, demonstrating the utility of this bromo-ester scaffold in constructing diverse and complex ring systems. yu.edu.jo
Advanced Applications in Complex Organic Synthesis
Precursor in Natural Product Synthesis
The strategic placement of reactive sites within ethyl 2-bromo-3-oxobutanoate makes it an attractive starting material for the synthesis of complex natural products. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions is crucial for building the core structures of these intricate molecules.
Strategic Use in Formal Total Syntheses (e.g., platensimycin (B21506), albaflavenone)
While this compound is a versatile precursor for complex molecules, a review of prominent formal and total syntheses of the antibiotics platensimycin and albaflavenone (B1261070) does not indicate its direct use as a key intermediate. The synthetic routes established for these natural products employ alternative strategies and starting materials to construct their respective complex polycyclic frameworks. nih.govnih.govnih.gov For instance, the synthesis of platensimycin often involves strategies like rhodium-catalyzed cycloisomerization or hypervalent iodine-mediated dearomatizing cyclizations to build its cage-like core. nih.gov
Synthesis of Biologically Active Scaffolds
This compound is an exemplary reagent for the construction of heterocyclic scaffolds, which form the core of many biologically active molecules. Its α-bromo-β-ketoester moiety is particularly suited for multicomponent reactions that efficiently generate molecular complexity.
One of the primary applications is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-bromo ketone portion of the molecule readily condenses with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide (B42300), to form the thiazole ring. Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The reaction of an α-halo carbonyl compound with thiosemicarbazide is a well-established method for creating thiazole scaffolds. nih.gov
Furthermore, as a β-ketoester, it can participate in reactions like the Biginelli condensation. This one-pot, three-component reaction involves an aldehyde, a urea (B33335) or thiourea, and a β-ketoester to produce dihydropyrimidines (DHPMs). nih.gov These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antiviral, and anticancer activities. nih.gov
| Biologically Active Scaffold | Synthetic Reaction | Role of this compound |
| Thiazole | Hantzsch Thiazole Synthesis | Provides the C2-C3 fragment of the thiazole ring via its α-bromo ketone functionality. |
| Dihydropyrimidine (B8664642) (DHPM) | Biginelli Reaction | Acts as the β-dicarbonyl component, providing three carbon atoms for the pyrimidine (B1678525) core. |
Pharmaceutical and Agrochemical Intermediates
The utility of this compound extends significantly into the pharmaceutical and agrochemical sectors, where it functions as a critical intermediate for synthesizing a wide array of target molecules.
Building Block for Drug Candidates
The synthesis of dihydropyrimidine (DHPM) scaffolds from precursors like this compound is a cornerstone for the development of new drug candidates. The DHPM core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. These include antitubercular, anticancer, and anti-HIV agents. nih.gov The ability to modify the three components of the Biginelli reaction allows for the creation of large libraries of DHPM derivatives, which can then be screened for potential therapeutic activity. bohrium.com
Synthesis of Pharmacologically Relevant Compounds (e.g., calcium channel blockers)
A significant application of this chemistry is in the synthesis of compounds targeting calcium channels. Dihydropyridine-type molecules are a major class of L-type calcium channel blockers used to treat hypertension. nih.gov Dihydropyrimidines (DHPMs), synthesized via the Biginelli reaction, are considered bioisosteres of dihydropyridines like nifedipine (B1678770) and are extensively studied for their calcium channel blocking capabilities. nih.govmdpi.com Research has shown that various β-ketoesters, including brominated variants, can be successfully employed in the Biginelli reaction to produce these pharmacologically relevant dihydropyrimidine structures. nih.gov The resulting compounds are then evaluated for their potential as antihypertensive agents. nih.govmdpi.com
| Compound Class | Pharmacological Relevance | Synthetic Connection |
| Dihydropyrimidines (DHPMs) | Calcium Channel Blockers | Synthesized via the Biginelli reaction where this compound can serve as the β-ketoester component. nih.govnih.gov |
| Thiazole Derivatives | Antimicrobial, Anticancer Agents | Constructed using the Hantzsch synthesis with this compound as the α-halo ketone source. nih.gov |
Synthesis of Advanced Materials
The application of this compound appears to be concentrated in the areas of fine chemical and pharmaceutical synthesis. A review of the scientific literature does not indicate its widespread use as a monomer or key intermediate in the synthesis of advanced materials such as polymers, functional materials, or nanomaterials. Its utility is primarily leveraged for the construction of discrete, complex organic molecules rather than macromolecular structures.
Theoretical and Computational Investigations of Ethyl 2 Bromo 3 Oxobutanoate and Its Reactions
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties.
Electronic Structure and Reactivity Predictions
DFT calculations can elucidate the electronic structure of Ethyl 2-bromo-3-oxobutanoate, offering predictions about its reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
In a broader context of β-keto esters, computational analyses have been performed to understand their reactivity. nih.gov For instance, the electrophilicity and nucleophilicity of such compounds can be quantified using conceptual DFT descriptors. These studies help in understanding the tendency of these molecules to react with biological nucleophiles, which is a key aspect of their potential biological activity. nih.gov While specific studies on this compound are not prevalent in the literature, the methodologies applied to other β-keto esters are directly applicable. nih.gov A computational analysis of a series of β-keto esters utilized the M062x functional with a 6-311+G(d,p) basis set for geometry optimization and reactivity analysis, a methodology that would be suitable for studying this compound. nih.gov
Key electronic properties that can be calculated using DFT include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: The ability of an atom to attract shared electrons.
Chemical Hardness: A measure of resistance to change in electron distribution.
Global Electrophilicity Index: An indicator of a molecule's ability to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Reaction Mechanism Elucidation using DFT
DFT is an invaluable tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. This involves locating and characterizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, researchers can predict the feasibility and kinetics of different reaction pathways.
For reactions involving this compound, such as nucleophilic substitution or elimination, DFT can be used to:
Model the step-by-step process of bond breaking and formation.
Determine whether a reaction proceeds through a concerted or a stepwise mechanism.
Investigate the influence of solvents on the reaction pathway.
Predict the stereochemical outcome of a reaction.
Molecular Dynamics Simulations
For this compound, MD simulations could be employed to:
Investigate its conformational flexibility and the relative energies of different conformers.
Study its solvation structure and dynamics in various solvents.
Simulate its interaction with a biological target, such as an enzyme, to understand binding modes and affinities. In studies of other β-keto esters, MD simulations have been used to assess their interaction with proteins involved in bacterial resistance. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, encompassing a range of methods including DFT and ab initio techniques, provide a detailed understanding of molecular properties at the atomic and subatomic levels.
Energetic and Geometric Parameters of Intermediates and Transition States
A primary application of quantum chemical calculations is the precise determination of the geometries and energies of all species along a reaction coordinate. For reactions involving this compound, this would involve:
Geometry Optimization: Finding the minimum energy arrangement of atoms for reactants, products, and any intermediates. This provides detailed information on bond lengths, bond angles, and dihedral angles.
Transition State Searching: Locating the saddle point on the potential energy surface that represents the transition state. The geometry of the transition state reveals the critical arrangement of atoms at the peak of the energy barrier.
Frequency Calculations: These calculations confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and provide the zero-point vibrational energies for more accurate energy comparisons.
The data obtained from these calculations are crucial for constructing a detailed energy profile of a reaction, which is fundamental to understanding its kinetics and thermodynamics.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the chemical shifts of ¹H and ¹³C nuclei. By comparing the calculated spectrum with the experimental one, the assignment of signals to specific atoms in the molecule can be confirmed.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to aid in the analysis of the molecule's vibrational modes.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. nih.gov
While a dedicated computational study predicting the spectra of this compound is not available, the established methodologies are robust and would provide valuable data for comparison with experimental findings. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 2-bromo-3-oxobutanoate, and how can reaction progress be monitored?
this compound is synthesized via bromination of ethyl 3-oxobutanoate under controlled conditions. A representative method involves dissolving ethyl 3-oxobutanoate in ethyl acetate, cooling to 5–10°C, and adding a brominating agent (e.g., EPDTB). The reaction is monitored by thin-layer chromatography (TLC) using 10% ethyl acetate/hexane as the mobile phase. After completion, the mixture is washed with water, dried over anhydrous Na₂SO₄, and purified via rotary evaporation . For radical bromination, methyl 3-oxobutanoate can be brominated to yield mthis compound, which serves as a precursor for further derivatization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization methods include:
- ¹H NMR : Peaks for the ester group (δ ~4.2 ppm, quartet for –CH₂CH₃) and carbonyl groups (δ ~2.3–3.1 ppm for ketone and ester carbonyls).
- GC-MS : To confirm molecular weight (MW 209.08 g/mol) and fragmentation patterns.
- Physical Properties : Boiling point (186°C), density (1.276 g/cm³), and refractive index (1.4496) from CRC Handbook data .
- Elemental Analysis : Nitrogen content (if applicable) via Duma’s method for purity validation .
Advanced Research Questions
Q. How can bacterial strains be utilized for the stereoselective reduction of this compound derivatives?
Bacterial strains like Klebsiella pneumoniae IFO 3319 enable enantioselective reduction of β-keto esters. For example, ethyl 2-methyl-3-oxobutanoate is reduced to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with >99% enantiomeric excess (e.e.) and 99% chemical yield. This method scales effectively; 2 kg of substrate was processed in a 200-L fermentor . Researchers should optimize parameters like substrate concentration, pH, and incubation time to maximize stereoselectivity.
Q. What strategies are effective for handling the reactivity of this compound in multi-step syntheses?
- Protection of Reactive Sites : Use silyl protecting groups for ketone moieties to prevent undesired nucleophilic attacks.
- Low-Temperature Reactions : Conduct reactions at 5–10°C to minimize side reactions (e.g., hydrolysis or dimerization) .
- Intermediate Trapping : For thiazole formation, react the brominated intermediate with thiourea at room temperature to stabilize reactive α-bromo ketones .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in reaction yield data when scaling up this compound synthesis?
Discrepancies in yields between small- and large-scale reactions often arise from inefficient mixing or temperature gradients. Mitigation strategies include:
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent addition rates .
- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stirring speed, cooling efficiency) affecting yield .
- Reproducibility Checks : Compare TLC profiles and spectroscopic data across batches to detect inconsistencies early .
Methodological Tables
Table 1. Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.08 g/mol | |
| Boiling Point | 186°C | |
| Density (20°C) | 1.276 g/cm³ | |
| Refractive Index (20°C) | 1.4496 |
Table 2. Bacterial Strains for Stereoselective Reduction
| Strain | Product Configuration | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Klebsiella pneumoniae | (2R,3S) | >98% | >99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
